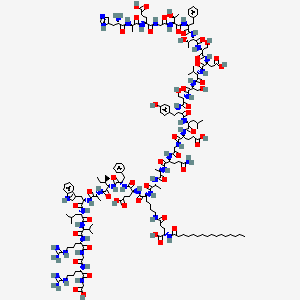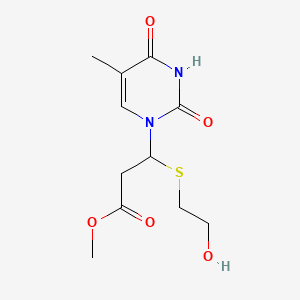
(R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate is a synthetic compound that features a unique combination of functional groups, including a thioether, a hydroxyl group, and a thymine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Thioether Formation: The reaction between a suitable alkyl halide and a thiol in the presence of a base to form the thioether linkage.
Hydroxyl Group Introduction:
Thymine Attachment: The thymine moiety is introduced via a coupling reaction, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acid chlorides, bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, alkanes.
Substitution: Esters, ethers.
科学的研究の応用
Chemistry
In chemistry, (R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of thymine-containing molecules with DNA and RNA. It may also serve as a probe to investigate the role of thioethers in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural similarity to nucleosides makes it a candidate for antiviral and anticancer drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics.
作用機序
The mechanism of action of (R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate involves its interaction with specific molecular targets. The thymine moiety allows it to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The thioether group may also play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
Methyl 3-((2-hydroxyethyl)thio)-3-uracil-1-yl-propanoate: Similar structure but with uracil instead of thymine.
Ethyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
(R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
117068-49-2 |
|---|---|
分子式 |
C11H16N2O5S |
分子量 |
288.32 g/mol |
IUPAC名 |
methyl 3-(2-hydroxyethylsulfanyl)-3-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoate |
InChI |
InChI=1S/C11H16N2O5S/c1-7-6-13(11(17)12-10(7)16)8(19-4-3-14)5-9(15)18-2/h6,8,14H,3-5H2,1-2H3,(H,12,16,17) |
InChIキー |
JRXZTKOCDRURKC-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=O)NC1=O)C(CC(=O)OC)SCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



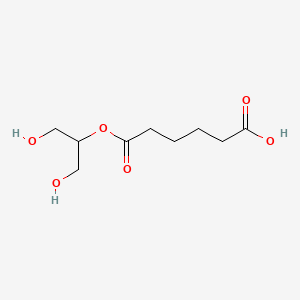




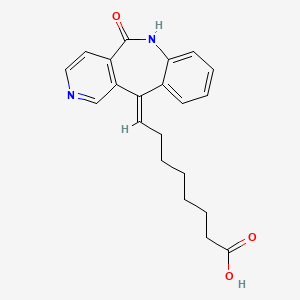
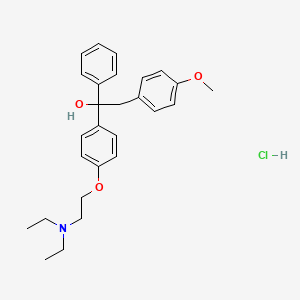
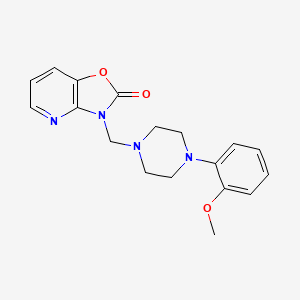
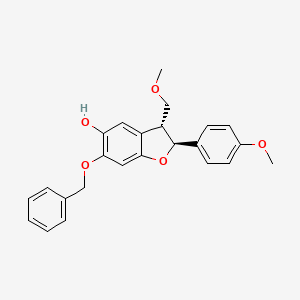

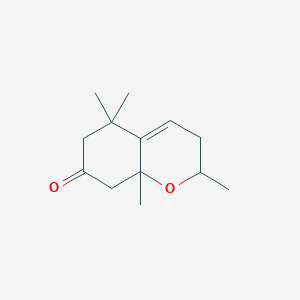
![3-{[3-(Morpholin-4-yl)propyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12788086.png)
